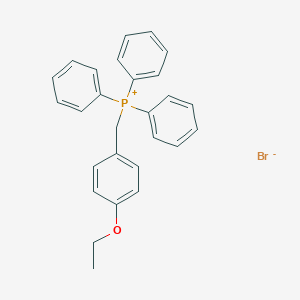

(4-Ethoxybenzyl)triphenylphosphonium bromide

概要

説明

Synthesis Analysis

The synthesis of (4-Ethoxybenzyl)triphenylphosphonium bromide involves chemical reactions that yield this compound as a key product. Notably, the compound has been synthesized and evaluated as a green corrosion inhibitor for mild steel in acidic solutions, demonstrating its utility in corrosion prevention (Kumar et al., 2017). The process showcases its potential in creating protective coatings for metals.

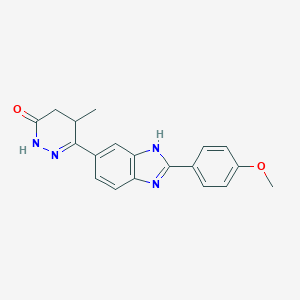

Molecular Structure Analysis

The molecular structure of (4-Ethoxybenzyl)triphenylphosphonium bromide has been determined through various analytical techniques, providing insights into its geometric and electronic configurations. For example, research on related phosphonium bromides has contributed to understanding the structural aspects of these compounds, which can be inferred for (4-Ethoxybenzyl)triphenylphosphonium bromide as well (H. Vogt et al., 1996).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, showcasing its versatility. For instance, it has been used in the one-pot synthesis of 2-substituted indoles, highlighting its role as a reagent in organic synthesis (G. Kraus et al., 2008). Such reactions underscore its utility in creating complex organic molecules.

科学的研究の応用

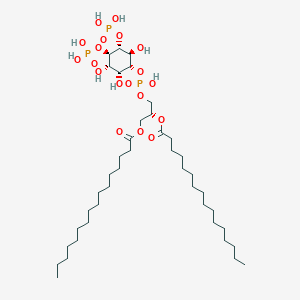

Synthesis of Oligoribonucleotides : The 4-methoxybenzyl group, a close relative to 4-ethoxybenzyl, is used to protect the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This group can be removed rapidly by triphenylmethyl fluoroborate for further characterization (Hiroshi Takaku & Kazuo Kamaike, 1982).

Corrosion Inhibition : Quaternary phosphonium salts, including those similar to "(4-Ethoxybenzyl)triphenylphosphonium bromide", effectively inhibit mild steel corrosion in acidic environments. They show high inhibition efficiency and the results are consistent between experimental and theoretical studies (M. Goyal et al., 2020).

Synthesis of Schiff Bases : Schiff base compounds containing a chelating unit and triphenylphosphonium moiety have been synthesized using derivatives of (4-Ethoxybenzyl)triphenylphosphonium bromide (S. A. Borodkin et al., 2018).

Radiolabelling Biological Molecules : Iodobenzyl bromide derivatives, similar in structure to (4-Ethoxybenzyl)triphenylphosphonium bromide, have been used for radiolabelling biologically important molecules. This process is rapid and yields high results (Alan A. Wilson et al., 1986).

Synthesis of Indoles : Aminobenzyl phosphonium salts, related to (4-Ethoxybenzyl)triphenylphosphonium bromide, have been utilized in the flexible synthesis of 2,3-disubstituted indoles, leading to high-yield syntheses of various compounds including rutaecarpine (G. Kraus & Haitao Guo, 2009).

Synthesis of Poly(arylenevinylene)s : Poly(arylenevinylene)s incorporating specific phenylene fragments have shown promising photophysical properties, indicating potential applications in solar cell technologies (N. Barashkov et al., 1996).

Synthesis of Various Organic Compounds : Derivatives of (4-Ethoxybenzyl)triphenylphosphonium bromide have been used in the synthesis of various organic compounds, demonstrating their versatility in organic chemistry (W. Kantlehner et al., 2022).

Safety And Hazards

“(4-Ethoxybenzyl)triphenylphosphonium bromide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

将来の方向性

“(4-Ethoxybenzyl)triphenylphosphonium bromide” is a new phosphonium salt that is being investigated for its potential uses. It has been studied as an inhibitor for mild steel (MS) corrosion in 0.5 M H2SO4 solutions . Future research may explore its other potential applications and further investigate its properties and mechanisms of action.

特性

IUPAC Name |

(4-ethoxyphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26OP.BrH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBKKJRCQNVENM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369138 | |

| Record name | [(4-Ethoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxybenzyl)triphenylphosphonium bromide | |

CAS RN |

82105-88-2 | |

| Record name | Phosphonium, [(4-ethoxyphenyl)methyl]triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82105-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Ethoxyphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)

![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)

![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)